NO2-SPP-sulfo

Description

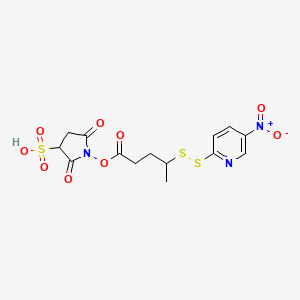

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O9S3/c1-8(27-28-11-4-3-9(7-15-11)17(21)22)2-5-13(19)26-16-12(18)6-10(14(16)20)29(23,24)25/h3-4,7-8,10H,2,5-6H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUQMMWCFGOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145807 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663598-66-1 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to NO2-SPP-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

This guide provides a comprehensive overview of NO2-SPP-sulfo, a heterobifunctional, cleavable crosslinker utilized in the development of antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties, mechanism of action, and the experimental framework for its application in creating targeted cancer therapeutics.

Core Concepts: Introduction to this compound

This compound, with the full chemical name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a key component in the rapidly advancing field of antibody-drug conjugates. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload.

The linker, in this case, this compound, is a critical element that connects the antibody to the cytotoxic drug. The properties of the linker are paramount to the efficacy and safety of the ADC, ensuring stability in systemic circulation and enabling the selective release of the payload within the target cancer cells. This compound is categorized as a cleavable linker, specifically a disulfide linker. This design leverages the differential reductive environments between the extracellular space and the intracellular milieu of tumor cells.

Physicochemical Properties and Structure

A clear understanding of the chemical and physical characteristics of this compound is essential for its effective application.

| Property | Value |

| Full Chemical Name | 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid |

| CAS Number | 663598-66-1 |

| Molecular Formula | C14H15N3O9S3 |

| Molecular Weight | 465.48 g/mol |

| Purity | Typically >95% |

| Structure | Contains an N-hydroxysuccinimide (NHS) ester for reaction with amines and a pyridyl disulfide group for reaction with thiols. |

| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF. |

Mechanism of Action: The Role of the Cleavable Disulfide Bond

The functionality of this compound as an ADC linker is predicated on the selective cleavage of its disulfide bond. The concentration of reducing agents, such as glutathione (B108866), is significantly higher within tumor cells (millimolar range) compared to the bloodstream (micromolar range).[1] This concentration gradient is the basis for the targeted release of the cytotoxic payload.

The general mechanism of an ADC utilizing a disulfide linker like this compound is as follows:

-

Systemic Circulation: The ADC remains intact in the bloodstream due to the relative stability of the disulfide bond in the low-reducing environment.

-

Tumor Targeting: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Payload Release: Inside the cell, the high concentration of glutathione reduces the disulfide bond of the linker, cleaving it and releasing the cytotoxic payload.

-

Cytotoxicity: The freed payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.

This targeted delivery and release mechanism minimizes off-target toxicity to healthy cells, a significant advantage over traditional chemotherapy.

Experimental Protocols and Methodologies

General Workflow for ADC Synthesis with this compound

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using a disulfide linker.

Detailed Methodological Steps

Step 1: Antibody Thiolation

-

Objective: To generate free sulfhydryl (-SH) groups on the antibody for conjugation. This is typically achieved by the partial reduction of the interchain disulfide bonds.

-

Protocol:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The concentration of the reducing agent needs to be carefully optimized to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Remove the excess reducing agent using a desalting column or diafiltration.

-

Step 2: Drug-Linker Activation

-

Objective: To prepare the cytotoxic drug for conjugation with the linker. The specific chemistry will depend on the reactive groups present on the drug molecule. In the case of this compound, the NHS ester will react with an amine group on the drug.

Step 3: Conjugation Reaction

-

Objective: To covalently link the activated drug-linker complex to the thiolated antibody.

-

Protocol:

-

Add the activated drug-linker complex to the solution of the reduced antibody. The molar ratio of the drug-linker to the antibody is a critical parameter to control the DAR.

-

Incubate the reaction mixture under controlled conditions (e.g., room temperature, specific pH). The pyridyl disulfide group on the this compound linker will react with the free thiol groups on the antibody to form a new disulfide bond.

-

Quench the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted thiol groups.

-

Step 4: Purification and Characterization

-

Objective: To remove unconjugated drug-linker complexes and other impurities, and to characterize the resulting ADC.

-

Purification: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used to purify the ADC.

-

Characterization: A suite of analytical techniques is employed to assess the quality of the ADC.

| Analytical Technique | Information Provided |

| UV/Vis Spectroscopy | Determination of antibody and drug concentrations, and calculation of the average Drug-to-Antibody Ratio (DAR).[2] |

| Mass Spectrometry (MS) | Provides the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for the precise determination of the DAR and the distribution of different drug-loaded species.[3][4] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different DARs based on their hydrophobicity, providing information on the distribution of drug loading.[5] |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Used to separate the light and heavy chains of the reduced ADC, allowing for the determination of the DAR for each chain.[2] |

| Size-Exclusion Chromatography (SEC) | Assesses the aggregation and fragmentation of the ADC. |

Signaling and Payload Release Visualization

The efficacy of an ADC is ultimately dependent on the release of its cytotoxic payload and the subsequent induction of cell death. The following diagram illustrates the intracellular release of the payload and its mechanism of action.

Conclusion

This compound represents a valuable tool in the design and synthesis of antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window. A thorough understanding of its chemical properties, combined with optimized conjugation and purification protocols, is crucial for the successful development of effective and safe ADC therapeutics. Further research and publication of specific applications of this compound will undoubtedly provide more granular insights into its performance and potential in the next generation of cancer therapies.

References

- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to NO2-SPP-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a heterobifunctional, cleavable crosslinker integral to the synthesis of antibody-drug conjugates (ADCs). As a critical component in this advanced therapeutic class, the linker's properties directly influence the stability, efficacy, and safety profile of the final ADC. This guide provides a comprehensive overview of the known chemical properties, a representative experimental protocol for its application, and the underlying mechanism of action for ADCs utilizing this disulfide-containing linker.

Core Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 663598-66-1 |

| Molecular Formula | C14H15N3O9S3[1] |

| Molecular Weight | 465.5 g/mol [1] |

| Purity | >96%[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, its structural features provide insight into its expected behavior. The presence of a sulfonate group is intended to increase water solubility compared to its non-sulfonated counterparts, a crucial feature for bioconjugation reactions performed in aqueous buffers.

| Property | Description |

| Solubility | The sulfonate group is expected to confer significant aqueous solubility. However, specific quantitative data (e.g., mg/mL in PBS) is not publicly available. Solubility in organic solvents like DMSO or DMF is likely for stock solution preparation. |

| pKa | The pKa of the sulfonic acid group is anticipated to be low, ensuring it is deprotonated and negatively charged at physiological pH, which contributes to its water solubility. |

| Stability | As a disulfide-containing molecule, this compound is designed to be stable in circulation but will be susceptible to reduction in the intracellular environment. The NHS ester is moisture-sensitive and should be stored under anhydrous conditions to prevent hydrolysis. |

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound as a disulfide linker dictates the mechanism of action of the resulting ADC. The linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. Inside the cell, the higher concentration of reducing agents, most notably glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond within the linker. This cleavage releases the potent cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis or cell death.

Caption: General signaling pathway of an ADC with a cleavable disulfide linker.

Experimental Protocols

The following sections outline a representative workflow for the synthesis and characterization of an antibody-drug conjugate using a disulfide linker like this compound.

Synthesis of an Antibody-Drug Conjugate

This protocol describes a typical conjugation procedure involving the modification of an antibody's lysine (B10760008) residues.

-

Antibody Preparation:

-

Start with a purified monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and azide.

-

If necessary, perform a buffer exchange into the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

-

-

Linker-Payload Activation (if necessary):

-

In many ADC synthesis strategies, the linker is first reacted with the payload molecule. However, for this protocol, we will assume the use of a pre-formed linker-payload conjugate that has a reactive group (e.g., NHS ester) for conjugation to the antibody. If starting with the linker and payload separately, they would need to be reacted first, purified, and then used in the next step.

-

-

Conjugation Reaction:

-

Dissolve the this compound-payload conjugate in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10-20 mM).

-

Add the linker-payload stock solution to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage (e.g., PBS or a formulation buffer containing stabilizers like sucrose (B13894) or polysorbate).

-

-

Characterization of the ADC:

-

Determine the protein concentration of the final ADC solution using a standard protein assay (e.g., BCA or A280nm measurement).

-

Determine the Drug-to-Antibody Ratio (DAR).

-

Caption: Experimental workflow for ADC synthesis and characterization.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Two common methods for its determination are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species with different DARs based on this difference in hydrophobicity.

-

Method:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) or sodium chloride concentration).

-

Monitor the elution profile using a UV detector.

-

The different peaks correspond to ADCs with different numbers of drugs attached (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).

-

Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR value.

-

Mass Spectrometry (MS):

-

Principle: MS directly measures the mass of the different ADC species. The mass difference between the unconjugated antibody and the drug-loaded species allows for the determination of the number of conjugated drugs.

-

Method:

-

The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.

-

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) typically coupled with liquid chromatography (LC-MS).

-

Deconvolute the resulting mass spectrum to obtain the masses of the different species.

-

Calculate the number of conjugated drugs for each species by dividing the mass difference (compared to the unconjugated antibody) by the mass of the linker-payload.

-

Calculate the average DAR from the relative abundance of each species.

-

Conclusion

This compound serves as a vital tool in the construction of advanced antibody-drug conjugates. Its design as a cleavable, water-soluble linker addresses key challenges in ADC development, namely systemic stability and targeted payload release. While detailed, publicly available quantitative data on this specific linker is sparse, the principles of its application and mechanism of action are well-understood within the broader context of ADC research. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers working with this compound and similar disulfide-containing linkers. Further optimization of conjugation and characterization methods will be essential for the successful clinical and commercial development of ADCs based on this technology.

References

An In-depth Technical Guide to the Mechanism of Action of NO2-SPP-sulfo

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo is a cleavable linker integral to the design and efficacy of Antibody-Drug Conjugates (ADCs). As a disulfide-based linker, its mechanism of action is predicated on the differential reductive environments between the extracellular bloodstream and the intracellular cytoplasm of target cells. This guide provides a comprehensive overview of the core mechanism of this compound, supported by structural details, signaling pathways, and relevant experimental methodologies.

Core Mechanism of Action: Glutathione-Mediated Cleavage

The fundamental principle behind the action of this compound lies in the selective cleavage of its disulfide bond within the target cell, a process primarily driven by the high intracellular concentration of glutathione (B108866) (GSH).

Extracellular Stability: In the bloodstream, the concentration of reducing agents such as glutathione is low. This environment ensures the stability of the disulfide bond within the this compound linker, keeping the potent cytotoxic payload securely attached to the monoclonal antibody. This stability is crucial for minimizing off-target toxicity and ensuring that the ADC reaches its intended destination intact.

Intracellular Cleavage: Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis. Once inside the cell, the ADC is exposed to the cytoplasm, which has a significantly higher concentration of glutathione (in the millimolar range) compared to the bloodstream (in the micromolar range). This high concentration of GSH facilitates the reduction of the disulfide bond in the this compound linker, leading to its cleavage and the subsequent release of the cytotoxic payload.

Payload Activation: The released payload is then free to exert its cytotoxic effect, leading to the death of the cancer cell. The efficiency of this entire process, from internalization to payload release, is a critical determinant of the ADC's therapeutic index.

Structural Context: this compound and Related Linkers

This compound belongs to the family of pyridyldithio-containing linkers. Its structure, along with the closely related and more extensively studied linkers SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), features a reactive N-hydroxysuccinimide (NHS) ester for conjugation to the antibody and a pyridyldithio group for attachment of a thiol-containing payload.

Signaling Pathway and Experimental Workflow

The action of an ADC utilizing the this compound linker can be visualized as a multi-step process, from systemic circulation to the induction of apoptosis in the target cancer cell.

Figure 1. Signaling pathway of an ADC with a glutathione-cleavable linker.

The evaluation of ADCs with linkers like this compound involves a series of well-defined experimental procedures to assess their stability, potency, and specificity.

Figure 2. General experimental workflow for ADC development and evaluation.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker are not widely published, data from structurally similar linkers like SPDB can provide valuable insights into expected performance. The stability and cleavage kinetics are critical parameters that influence the therapeutic window of an ADC.

| Parameter | Description | Typical Value Range for Disulfide Linkers | Reference |

| Plasma Half-life | The time it takes for 50% of the ADC to be cleared from the plasma. A longer half-life is generally desirable. | Varies depending on antibody and payload, but linkers are designed for high stability. | [General ADC Literature] |

| GSH-mediated Cleavage Rate | The rate at which the disulfide linker is cleaved in the presence of physiological concentrations of glutathione. | Rapid cleavage is expected at intracellular GSH concentrations (1-10 mM). | [General ADC Literature] |

| IC50 (in vitro cytotoxicity) | The concentration of ADC required to inhibit the growth of 50% of target cancer cells in culture. | Highly dependent on the payload and target antigen expression; typically in the pM to nM range for potent payloads. | [General ADC Literature] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ADCs with cleavable linkers like this compound.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in a plasma environment.

Methodology:

-

The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 168 hours).

-

At each time point, aliquots are collected and analyzed.

-

Analysis of Intact ADC: The amount of intact ADC can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to measure the concentration of antibody-conjugated drug or by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the average drug-to-antibody ratio (DAR). A stable linker will show minimal change in DAR over time.

-

Analysis of Released Payload: The plasma sample is treated to precipitate proteins. The supernatant, containing the free payload, is then analyzed by LC-MS/MS to quantify the amount of released drug.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

-

Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

-

After a defined incubation period (typically 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay.

-

The absorbance or luminescence is measured, and the data is used to generate dose-response curves.

-

The IC50 value is calculated as the concentration of the ADC that causes 50% inhibition of cell growth compared to untreated controls.

Glutathione-Mediated Cleavage Assay

Objective: To directly measure the rate of linker cleavage in response to a reducing agent.

Methodology:

-

The ADC is incubated in a buffer solution at 37°C containing a physiological concentration of glutathione (e.g., 1-10 mM).

-

A control sample without glutathione is run in parallel.

-

Aliquots are taken at various time points.

-

The samples are analyzed by methods such as RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) or LC-MS to separate and quantify the intact ADC, the released payload, and any intermediates.

-

The rate of disappearance of the intact ADC and the appearance of the free payload are used to determine the cleavage kinetics.

Conclusion

The mechanism of action of the this compound linker is a prime example of rational drug design in the field of antibody-drug conjugates. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a selective and efficient means of delivering potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A thorough understanding of its cleavage kinetics, stability, and the experimental protocols for its evaluation is paramount for the successful development of ADCs employing this and similar disulfide-based linker technologies. Further research providing specific quantitative data for this compound will be invaluable in optimizing its application in next-generation cancer therapeutics.

An In-Depth Technical Guide to NO2-SPP-sulfo: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, and generalized synthesis of NO2-SPP-sulfo, a heterobifunctional crosslinker pivotal in the field of antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and bioconjugation chemistry.

Introduction to this compound

This compound is a specialized chemical reagent employed as a cleavable linker in the construction of ADCs.[1][2][3][4] ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker component is critical, as it must remain stable in systemic circulation and then selectively release the cytotoxic payload upon internalization into the target cancer cell.

This compound features a disulfide bond, rendering it susceptible to cleavage in the reducing intracellular environment of tumor cells.[5][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC. The "sulfo" group in its structure imparts increased water solubility to the linker, which can be advantageous when working with hydrophobic payloads or modifying antibodies in aqueous buffers.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitrophenyl-pyridyl disulfide moiety for payload attachment via thiol-disulfide exchange, and a succinimidyl ester (a potential reactive group suggested by the "SPP" nomenclature, though not explicitly confirmed in public sources) for conjugation to amine residues (such as lysine) on the antibody. The sulfonate group enhances its hydrophilicity.

Below is a two-dimensional representation of the this compound structure, generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C14H15N3O9S3 | [7] |

| Molecular Weight | 465.5 g/mol | [7] |

| Purity | > 96% | [7] |

| CAS Number | 663598-66-1 | [7] |

Generalized Synthesis of Disulfide-Containing ADC Linkers

While the precise, proprietary synthesis protocol for this compound is not publicly available, a generalized workflow for the synthesis of similar disulfide-containing ADC linkers can be conceptualized. This typically involves the synthesis of three key fragments: the antibody-reactive group, the cleavable disulfide moiety, and the payload-reactive group, followed by their assembly.

A hypothetical, multi-step synthetic pathway is illustrated below. This diagram is for conceptual understanding and does not represent a validated experimental protocol for this compound.

Caption: Generalized workflow for the synthesis of a disulfide ADC linker.

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as a cleavable linker is central to the mechanism of action of the resulting ADC. The following diagram illustrates the logical flow from ADC administration to payload release within a target cancer cell.

Caption: Cellular mechanism of payload release from a disulfide-linked ADC.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the synthesis and application of this compound are proprietary to the manufacturers. However, a general protocol for the conjugation of a similar disulfide linker to an antibody and a thiol-containing payload would follow these key steps:

A. Antibody Modification (Amine Acylation)

-

Preparation of Antibody: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Linker Addition: A solution of the NHS-ester containing linker (like this compound) in a water-miscible organic solvent (e.g., DMSO) is added to the antibody solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.

-

Incubation: The reaction mixture is incubated at room temperature or 4°C for 1-4 hours with gentle mixing.

-

Purification: The modified antibody is purified from excess linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

B. Payload Conjugation (Thiol-Disulfide Exchange)

-

Preparation of Modified Antibody: The purified, linker-modified antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS with EDTA, pH 6.5-7.0).

-

Payload Addition: A solution of the thiol-containing cytotoxic payload in an organic solvent is added to the modified antibody solution. A slight molar excess of the payload is typically used.

-

Incubation: The reaction is incubated at room temperature for 2-16 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Purification: The final ADC is purified from unreacted payload and other small molecules using SEC or TFF.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Conclusion

This compound represents a key enabling technology in the development of next-generation antibody-drug conjugates. Its disulfide-based cleavable mechanism allows for targeted drug delivery, while the sulfonate group can improve the handling and formulation of ADCs. While specific synthetic details remain proprietary, the generalized principles of its synthesis and application outlined in this guide provide a foundational understanding for researchers in the field of targeted cancer therapy. Further investigation into the optimization of linkers like this compound will continue to drive innovation in ADC design and development.

References

The Role of the Sulfo- Group in NO2-SPP-sulfo: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the sulfo- group in the NO2-SPP-sulfo linker, a key component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, impact on ADC stability and efficacy, and provide an overview of relevant experimental protocols and signaling pathways.

Core Concepts: Understanding the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its name reveals its core components:

-

SPP (N-succinimidyl 4-(2-pyridyldithio) pentanoate): This forms the backbone of the linker and is responsible for its cleavable disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, releasing the payload.

-

NO2 (Nitro- group): A nitro group is attached to the pyridyl ring of the SPP linker. This electron-withdrawing group can influence the reactivity of the disulfide bond.

-

Sulfo- group: The presence of a sulfonate group is a key modification that imparts specific, desirable properties to the linker and the resulting ADC.

Below is the chemical structure of this compound, derived from its SMILES notation.

Caption: Chemical structure of this compound.

The Pivotal Role of the Sulfo- Group

The introduction of a sulfonate (-SO3-) group into the ADC linker is a strategic design choice with significant implications for the overall performance of the conjugate.

Enhanced Aqueous Solubility

One of the most critical functions of the sulfo- group is to increase the hydrophilicity and aqueous solubility of the linker-payload complex.[1][2] Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC during formulation and in circulation.[3] The highly polar sulfonate group mitigates this issue, facilitating easier handling in aqueous buffers during the conjugation process and improving the pharmacokinetic profile of the final ADC.[1][4]

Improved Pharmacokinetics and Efficacy

By preventing aggregation, the sulfo- group contributes to a more homogenous ADC product with a better safety and efficacy profile.[5] Increased hydrophilicity can also enhance the exposure of the ADC to the target antigen on cancer cells, potentially leading to improved killing activity.[5]

Overcoming Multidrug Resistance

Some studies suggest that modifying linkers with polar groups, such as sulfonates, can alter the interaction of the ADC with efflux pumps like P-glycoprotein (Pgp), a key player in multidrug resistance.[3] By reducing the payload's affinity for these pumps, the sulfo- group may help to overcome this resistance mechanism, leading to more effective cell killing.

Quantitative Data and Physicochemical Properties

| Property | Value/Description | Reference |

| Molecular Formula | C14H15N3O9S3 | [6] |

| Molecular Weight | 465.5 g/mol | [6] |

| Purity | >96% | [6] |

| Solubility | Expected to have high aqueous solubility due to the sulfonate group. For example, sulfo-SMCC is readily soluble in water. | [1][2] |

| Stability | The disulfide bond is designed to be stable in circulation but cleavable in the reducing intracellular environment. The stability of disulfide linkers can be modulated by steric hindrance around the disulfide bond. | [4][7] |

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis, conjugation, and characterization of ADCs using sulfo-containing disulfide linkers.

Synthesis of a Sulfo-Containing Disulfide Linker

The synthesis of a linker like this compound is a multi-step organic synthesis process. A representative workflow is outlined below.

Caption: Generalized synthetic workflow for a sulfo-containing ADC linker.

Detailed Steps (Illustrative):

-

Synthesis of the Nitro-Pyridyl Disulfide Moiety: This typically involves the reaction of a thiol-containing pyridine (B92270) with a nitrating agent, followed by disulfide bond formation. The nitro group's position can influence the disulfide bond's reactivity.

-

Coupling with the Spacer: The nitro-pyridyl disulfide is then reacted with a pentanoate derivative that has a reactive group on the other end.

-

Sulfonation: A sulfonate group is introduced onto a suitable position of the linker precursor. This can be achieved through various sulfonation reactions.

-

NHS Activation: The carboxylic acid end of the pentanoate spacer is activated with N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive group will later react with amine groups on the antibody.

-

Purification and Characterization: The final linker product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry.

Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound linker to a monoclonal antibody (mAb) and a thiol-containing payload.

Caption: Workflow for ADC synthesis using a sulfo-disulfide linker.

Detailed Protocol:

-

Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Antibody-Linker Reaction: The this compound linker, dissolved in an organic co-solvent like DMSO, is added to the antibody solution at a specific molar ratio. The reaction is incubated at room temperature for 1-2 hours. The NHS ester of the linker reacts with the primary amines of lysine (B10760008) residues on the antibody.

-

Purification of Activated Antibody: The excess, unreacted linker is removed using size exclusion chromatography (SEC) or dialysis.

-

Payload Conjugation: The thiol-containing payload is added to the purified, activated antibody. The pyridyl disulfide group on the linker reacts with the thiol group of the payload via disulfide exchange to form the final ADC.

-

Final Purification: The resulting ADC is purified by SEC to remove any remaining small molecules and to separate the conjugated antibody from any unconjugated antibody.

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and presence of aggregates.

Signaling Pathways and Mechanism of Action

The this compound linker's primary role is to deliver the cytotoxic payload to the target cell. The subsequent signaling pathways that are activated are determined by the mechanism of action of the payload itself.

Intracellular Cleavage and Payload Release

Caption: General mechanism of action for an ADC with a cleavable disulfide linker.

Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically through endocytosis. It is then trafficked to the lysosomes. Within the reducing environment of the cell, particularly due to the high concentration of glutathione, the disulfide bond of the linker is cleaved, releasing the cytotoxic payload.

Example Signaling Pathway: Microtubule Inhibition

Many common ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent microtubule inhibitors.

Once released, these payloads bind to tubulin, disrupting microtubule dynamics. This leads to:

-

Mitotic Arrest: The cell is unable to form a proper mitotic spindle, arresting the cell cycle at the G2/M phase.

-

Activation of Apoptotic Pathways: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The Bystander Effect

A key feature of ADCs with cleavable linkers and membrane-permeable payloads is the "bystander effect".[3][8] After the payload is released in the target cell, it can diffuse out and kill neighboring antigen-negative cancer cells.[8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[8]

Conclusion

The sulfo- group in the this compound linker is a critical design element that significantly enhances the therapeutic potential of Antibody-Drug Conjugates. Its primary role in increasing aqueous solubility addresses key challenges in ADC development, leading to improved pharmacokinetics, better efficacy, and potentially a means to overcome multidrug resistance. Understanding the interplay between the sulfo- group, the cleavable disulfide bond, and the cytotoxic payload is essential for the rational design of the next generation of targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals working to harness the power of ADCs in the fight against cancer.

References

- 1. This compound-Me | ADC Linker | Ambeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 美国GlpBio - Mebhydrolin napadisylate (Mebhydroline 1,5-naphthalenedisulfonate salt) | Cas# 6153-33-9 [glpbio.cn]

- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 美国GlpBio - Tauro-Obeticholic Acid | Cas# 863239-61-6 [glpbio.cn]

- 6. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LUMO-Assisted Design of Disulfide Linkers-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-Depth Technical Guide to NO2-SPP-sulfo for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cleavable linker, NO2-SPP-sulfo, for its application in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data relevant to its function, and provide detailed experimental protocols for its use and characterization.

Introduction to this compound

This compound is a heterobifunctional crosslinker utilized as a cleavable linker in the construction of ADCs. Its chemical structure features a sulfhydryl-reactive group and an amine-reactive N-hydroxysuccinimide (NHS) ester, allowing for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The "sulfo" modification enhances its water solubility, facilitating conjugation reactions in aqueous buffers.

The key feature of this compound is its disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the cell's cytoplasm. This selective cleavage mechanism is central to the targeted delivery and release of the cytotoxic payload at the tumor site, minimizing off-target toxicity.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H15N3O9S3 |

| Molecular Weight | 465.5 g/mol |

| Purity | >96% |

| Linker Type | Cleavable (Disulfide) |

| Reactivity | Amine-reactive (NHS ester), Sulfhydryl-reactive |

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC constructed with this compound hinges on the differential stability of its disulfide bond. In the oxidizing environment of the bloodstream, the disulfide linkage remains largely intact, keeping the potent cytotoxic drug securely attached to the antibody. Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis.

Once inside the cell, the ADC is trafficked to compartments where it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). The intracellular concentration of GSH (1-10 mM) is several orders of magnitude higher than in the blood plasma (~5 µM)[1]. This steep gradient drives the reductive cleavage of the disulfide bond within the this compound linker, liberating the cytotoxic payload to exert its therapeutic effect.

Caption: Mechanism of action of an ADC with a disulfide linker.

Quantitative Data

Table 2: Representative Plasma Stability of Disulfide-Linked ADCs

| Linker Type | Half-life in Human Plasma (days) | Reference |

| Unhindered Disulfide | 1-3 | Generic Data |

| Hindered Disulfide | 3-7 | Generic Data |

Table 3: Representative Glutathione-Mediated Cleavage of Disulfide Linkers

| Glutathione Concentration | Half-life of Cleavage | Reference |

| 1 mM | < 1 hour | Generic Data |

| 5 mM | < 30 minutes | Generic Data |

| 10 mM | < 15 minutes | Generic Data |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a disulfide linker like this compound. Optimization will be required for specific antibodies and payloads.

Protocol for ADC Synthesis

This protocol describes the conjugation of a thiol-containing payload to an antibody via the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Thiolated cytotoxic payload

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Anhydrous DMSO

-

Desalting columns

Procedure:

-

Antibody Preparation: If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP. Incubate at 37°C for 30-60 minutes. Remove excess TCEP using a desalting column.

-

Linker-Payload Conjugation:

-

Dissolve the thiolated payload in anhydrous DMSO.

-

Dissolve this compound in anhydrous DMSO to create a stock solution.

-

React the thiolated payload with a molar excess of this compound to form the maleimide-activated payload.

-

-

Antibody-Linker-Payload Conjugation:

-

Add the maleimide-activated payload to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

-

Purification: Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

Caption: Experimental workflow for ADC synthesis.

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

Materials:

-

Purified ADC

-

Human or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7, 14 days).

-

Sample Preparation for Intact ADC Analysis:

-

At each time point, analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

-

Sample Preparation for Released Payload Analysis:

-

To a separate aliquot, add cold acetonitrile to precipitate plasma proteins.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Quantify the amount of released payload at each time point using a standard curve of the pure payload.

Protocol for Glutathione-Mediated Payload Release Assay

This assay assesses the cleavage of the disulfide linker in the presence of glutathione.

Materials:

-

Purified ADC

-

Glutathione (GSH) solution (e.g., 10 mM in PBS)

-

PBS

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: At each time point, stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload over time.

Caption: Reductive cleavage of the disulfide linker by glutathione.

Conclusion

This compound represents a valuable tool in the design of cleavable ADCs. Its water-soluble nature and the well-understood mechanism of disulfide cleavage provide a reliable strategy for targeted drug delivery. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this linker into their ADC development programs. Further optimization and characterization will be crucial to fully realize the therapeutic potential of ADCs built with this compound.

References

NO2-SPP-sulfo: A Technical Guide to a Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPP-sulfo, identified by its CAS number 663598-66-1, is a specialized chemical tool used in the burgeoning field of targeted cancer therapy. Contrary to what its name might suggest, it is not a nitro-fatty acid but rather a heterobifunctional, cleavable linker designed for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, requiring a delicate balance of stability in circulation and efficient cleavage at the target site. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its role in the development of next-generation targeted therapeutics.

Core Chemical Attributes and Functionality

This compound, with the full chemical name 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a meticulously designed molecule with three key functional domains:

-

N-Hydroxysuccinimide (NHS) Ester: This moiety provides a reactive site for conjugation to a monoclonal antibody (mAb). The NHS ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.

-

Disulfide Bond with a Nitropyridyl Leaving Group: This is the cleavable element of the linker. The pyridyldithio group is highly reactive towards thiol groups present on a cytotoxic payload. The reaction, a thiol-disulfide exchange, results in the formation of a new disulfide bond linking the payload to the rest of the linker-antibody construct. The 5-nitropyridine-2-thione released during this reaction is an excellent leaving group, driving the reaction to completion.

-

Sulfonic Acid Group: The "sulfo" component of the name refers to the sulfonic acid group on the succinimide (B58015) ring. This group is ionized at physiological pH, imparting increased hydrophilicity to the linker. This is a crucial feature, as the conjugation of hydrophobic payloads can often lead to aggregation and poor pharmacokinetic properties of the resulting ADC. The enhanced water solubility provided by the sulfo group helps to mitigate these issues.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 663598-66-1 |

| Molecular Formula | C₁₄H₁₅N₃O₉S₃ |

| Molecular Weight | 465.5 g/mol |

| Purity | Typically >96% (for research grade) |

| Function | Cleavable Linker for Antibody-Drug Conjugates |

| Cleavage Mechanism | Reduction of Disulfide Bond |

Discovery and Development

Specific details regarding the initial discovery and development of this compound are not widely available in peer-reviewed scientific literature, suggesting it may have originated from commercial or proprietary development efforts. However, its design is a logical evolution of earlier pyridyldithio-containing linkers, such as SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate). The key innovations in this compound are the inclusion of a nitro group on the pyridine (B92270) ring and the addition of a sulfonic acid group. The nitro group enhances the leaving group potential of the pyridine-2-thione, potentially accelerating the conjugation reaction with the payload. As mentioned, the sulfonic acid group improves the hydrophilicity of the linker.

Mechanism of Action in Antibody-Drug Conjugates

The function of this compound is best understood in the context of the overall mechanism of action of an ADC, which can be broken down into several key steps:

-

Systemic Circulation: Following intravenous administration, the ADC circulates in the bloodstream. The linker must be stable enough to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The disulfide bond in this compound is relatively stable in the low-reducing environment of the blood.

-

Tumor Targeting: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Payload Release: The ADC is trafficked to intracellular compartments, often lysosomes. Here, the high intracellular concentration of reducing agents, most notably glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond within the linker. This releases the cytotoxic payload in its active form.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.

The signaling pathways that are ultimately activated to induce cell death are dependent on the nature of the cytotoxic payload that is conjugated to the antibody via the this compound linker.

Quantitative Data

Table 2: Representative Quantitative Data for Disulfide-Based ADC Linkers

| Parameter | Typical Value Range | Significance |

| Plasma Half-life of ADC | > 100 hours | Indicates good stability in circulation, minimizing premature payload release. |

| Payload Release Half-life in Plasma | Very long (low percentage release over days) | Confirms linker stability and low off-target toxicity. |

| Payload Release Half-life in presence of 1-10 mM Glutathione | Minutes to a few hours | Demonstrates efficient cleavage in the intracellular reducing environment. |

Note: These are representative values for disulfide linkers in general and may not reflect the exact performance of this compound.

Experimental Protocols

The following is a generalized, two-step protocol for the synthesis of an ADC using this compound. This protocol assumes the payload contains a free thiol group.

Part 1: Antibody Modification with this compound

-

Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

-

Linker Preparation: Dissolve this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 6.5-7.0).

-

Characterization: Determine the linker-to-antibody ratio (LAR) by UV-Vis spectrophotometry or mass spectrometry.

Part 2: Conjugation of the Thiolated Payload

-

Payload Preparation: Dissolve the thiol-containing cytotoxic payload in a suitable organic solvent (e.g., DMSO or DMA).

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution (relative to the number of attached linkers) to the modified antibody solution.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC, TFF, or hydrophobic interaction chromatography (HIC).

-

Final Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and binding affinity to its target antigen.

Conclusion

This compound represents a sophisticated example of the chemical engineering required for the development of effective and safe antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, namely the need for a stable linker in circulation, an efficient and specific cleavage mechanism at the target site, and favorable biophysical properties of the final conjugate. While specific data on its performance in preclinical or clinical settings are not publicly available, its chemical structure suggests it is a valuable tool for researchers and drug developers in the field of targeted cancer therapy. Further research and publication on ADCs utilizing this linker will provide a more complete picture of its capabilities and potential advantages over other cleavable linker technologies.

An In-depth Technical Guide to the NO2-SPP-sulfo Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features, mechanism of action, and applications of the NO2-SPP-sulfo reagent. This multi-functional crosslinker is a powerful tool in chemical biology, proteomics, and drug development, enabling precise, multi-modal control over molecular conjugation and cleavage.

Core Features of the this compound Reagent

The this compound reagent is a trifunctional, cleavable crosslinker, integrating three key chemical moieties:

-

An ortho-nitrobenzyl (NO2) group: This is a well-established photolabile protecting group, allowing for cleavage of the linker upon exposure to UV light.

-

A succinimidyl-pyridyldithio (SPP) group: This component provides a dual functionality. It contains a disulfide bond, which can be cleaved by reducing agents, and a pyridyldithio group that can react with sulfhydryl groups.

-

A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester: This group imparts water solubility to the reagent and allows for its covalent conjugation to primary amines, such as the lysine (B10760008) residues found in proteins.

The combination of these three functionalities in a single reagent provides researchers with multiple, orthogonal strategies for both linking and cleaving biomolecules, offering a high degree of experimental flexibility.

Chemical Structure

Based on the SMILES string (O=S(C(C1)C(N(OC(CCC(SSC2=NC=C(--INVALID-LINK--=O)C=C2)C)=O)C1=O)=O)(O)=O), the proposed structure of a molecule incorporating these key features is depicted below. This structure integrates the ortho-nitrobenzyl photolabile group, a disulfide-containing linker, and a reactive ester for amine conjugation. The "sulfo" group is likely part of the succinimidyl ester to enhance water solubility.

Quantitative Data

The following tables summarize key quantitative parameters associated with the functional moieties of the this compound reagent, compiled from literature on similar compounds.

Table 1: Properties of the ortho-Nitrobenzyl Photolabile Group

| Parameter | Typical Value | Reference |

| Photolysis Wavelength | 340 - 365 nm | [1][2] |

| Quantum Yield (Φ) | 0.01 - 0.63 | [1][3] |

| Cleavage Time | Seconds to minutes | [3] |

Note: Quantum yield can be highly dependent on the specific molecular structure and the nature of the leaving group.

Table 2: Properties of the Sulfo-NHS Ester Group

| Parameter | Condition | Reference |

| Optimal Reaction pH | 7.2 - 8.5 | [4][5] |

| Reaction Time | 30 minutes to 2 hours | [6] |

| Reactive Towards | Primary amines (-NH2) | [4] |

Table 3: Properties of the Disulfide Bond (SPP component)

| Parameter | Condition | Reference |

| Cleavage Reagent | DTT, TCEP, β-mercaptoethanol | [7] |

| Cleavage Condition | Mild reducing conditions | [7] |

| Reactive Towards | Sulfhydryls (-SH) | [8] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the conjugation of the this compound reagent to a protein via its amine-reactive sulfo-NHS ester.

-

Reagent Preparation:

-

Dissolve the protein to be labeled in a suitable buffer (e.g., 1X PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring. The optimal reaction time may need to be determined empirically.

-

-

Removal of Excess Reagent:

-

Remove non-reacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Photocleavage of the this compound Linker

This protocol outlines the procedure for cleaving the ortho-nitrobenzyl group using UV light.

-

Sample Preparation:

-

Prepare the sample containing the this compound-labeled molecule in a UV-transparent cuvette or plate.

-

-

UV Irradiation:

-

Expose the sample to a UV light source with a wavelength between 340 nm and 365 nm.

-

The irradiation time will depend on the light intensity, the quantum yield of the specific linker, and the desired extent of cleavage. Typical times can range from a few seconds to several minutes.

-

-

Analysis:

-

Analyze the cleavage products using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm successful cleavage.

-

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the SPP moiety.

-

Reagent Preparation:

-

Prepare a solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10-50 mM in a suitable buffer.

-

-

Cleavage Reaction:

-

Add the reducing agent solution to the sample containing the this compound-labeled molecule.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Analysis:

-

Confirm the cleavage of the disulfide bond by analyzing the products using methods such as mass spectrometry or chromatography.

-

Signaling Pathways and Applications

The this compound reagent is particularly valuable in applications requiring controlled release or sequential capture and release of biomolecules.

Application: Spatially Controlled Release of a Kinase Inhibitor

In this hypothetical signaling pathway, a kinase inhibitor is conjugated to a cell-penetrating peptide (CPP) via the this compound linker. The CPP facilitates entry into the cell. Once inside, targeted UV irradiation of a specific subcellular region cleaves the photolabile linker, releasing the active kinase inhibitor only in the desired location. This allows for precise spatial control over kinase inhibition and the study of localized signaling events.

Application: Two-Step Affinity Purification in Proteomics

This workflow illustrates how the this compound reagent can be used for a two-step purification of protein complexes. A bait protein is first labeled with the reagent. This labeled bait is used to pull down interacting proteins. The entire complex is then eluted from the primary affinity resin under reducing conditions (cleaving the disulfide bond). Subsequently, a second purification or release step can be performed by photocleavage. This dual-cleavage strategy can significantly reduce background and increase the purity of the isolated complexes.

References

An In-Depth Technical Guide to NO2-SPP-sulfo in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NO2-SPP-sulfo, a hypothetical yet representative trifunctional crosslinking reagent designed for advanced bioconjugation applications. While "this compound" is not a standard nomenclature, its name suggests a sophisticated chemical tool incorporating a photo-activatable nitrophenyl azide (B81097) (NO2), a cleavable spacer arm (represented by 'SPP'), and a water-solubilizing sulfonate group (sulfo).

To provide concrete, actionable information, this guide will draw heavily on the well-documented properties and protocols of a closely related and commercially available reagent, Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate). Sulfo-SBED embodies the key features suggested by the "this compound" name: an amine-reactive group, a photoreactive nitrophenyl azide, a cleavable disulfide bond, and a sulfo group for aqueous solubility. It serves as an excellent model for understanding the principles and applications of this class of reagents.

Core Technology: The Trifunctional Advantage

This compound is designed as a heterobifunctional crosslinker with three key domains, enabling sequential and controlled conjugation reactions. This design is particularly useful for identifying and capturing transient or weak molecular interactions, a critical task in drug development and cell biology research.[1][2]

-

Amine-Reactive Group (Sulfo-NHS Ester): This group targets primary amines (-NH2), which are readily available on the surface of proteins and peptides (at the N-terminus and on lysine (B10760008) side chains).[3] The N-hydroxysuccinimide (NHS) ester forms a stable, covalent amide bond with these amines under mild, slightly alkaline conditions (pH 7-9).[4] The inclusion of a sulfonate ("sulfo") group on the NHS ring dramatically increases the reagent's solubility in aqueous buffers, preventing the need for organic solvents that can be detrimental to protein structure and function.[5][6]

-

Photoreactive Group (Nitrophenyl Azide): The nitrophenyl azide (NO2-phenyl-N3) group is chemically inert and stable in the dark, allowing for precise control over the crosslinking reaction.[7] When exposed to long-wave ultraviolet (UV) light (typically 300-460 nm), it becomes highly reactive.[8] The UV energy causes the azide to release nitrogen gas (N2), generating a short-lived, highly reactive nitrene intermediate.[3] This nitrene can then non-specifically insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity, forming a stable covalent bond with a nearby interacting molecule ("prey" protein).[9] The nitro group (NO2) allows for activation with longer wavelength UV light, which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides.[7]

-

Cleavable Spacer Arm (Disulfide Bond): The spacer arm connects the amine-reactive and photoreactive ends of the molecule. A critical feature of this class of reagents is a cleavable disulfide bond (-S-S-) within this spacer.[9] This bond is stable under normal experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3][10] This cleavability is the cornerstone of "label transfer" applications, allowing the bait protein to be removed after the interacting prey protein has been captured and tagged.[3]

Mechanism of Action

The utility of this compound lies in its two-stage reaction mechanism, which allows a researcher to first label a known "bait" protein and then use it to capture an unknown "prey" protein.

Stage 1: Amine Conjugation (Dark Reaction) The Sulfo-NHS ester end of the reagent reacts with primary amines on the purified bait protein, forming a stable amide bond. This step is performed in the dark to prevent premature activation of the photoreactive group.[5]

Stage 2: Photo-Crosslinking (UV Activation) The bait protein, now carrying the photoreactive azide group, is introduced into a system containing potential binding partners (e.g., a cell lysate). After the bait binds to its prey, the sample is exposed to UV light. The activated nitrene group on the crosslinker then covalently bonds to the prey protein, trapping the transient interaction.[11]

References

- 1. scbt.com [scbt.com]

- 2. ラベルトランスファータンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. Sulfo-SBED Biotin Label Transfer Reagent, No-Weigh Format | LabX.com [labx.com]

An Introductory Technical Guide to NO2-SPP-sulfo: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NO2-SPP-sulfo, a heterobifunctional crosslinking agent with significant applications in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides generalized experimental protocols for its use.

Core Concepts: Introduction to this compound

This compound, chemically identified as 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid , is a specialized chemical reagent designed to link two different molecules together. Its structure features two distinct reactive groups at either end of a spacer arm, allowing for a controlled, two-step conjugation process. This crosslinker is particularly noted for its application in creating thiol-cleavable linkages, a critical feature for drug delivery systems like ADCs.

The key attributes of this compound are:

-

Heterobifunctionality : It possesses two different reactive moieties: a sulfonylated N-hydroxysuccinimide (sulfo-NHS) ester and a nitropyridyl disulfide (NO2-SPP) group.

-

Amine Reactivity : The sulfo-NHS ester group specifically reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.

-

Thiol Reactivity : The nitropyridyl disulfide group reacts with sulfhydryl groups (-SH), found in cysteine residues, through a disulfide exchange reaction. This forms a new disulfide bond, linking the two molecules.

-

Cleavability : The resulting disulfide bond is cleavable under reducing conditions, such as those found within a cell, allowing for the controlled release of a conjugated molecule.

-

Enhanced Water Solubility : The presence of a sulfonic acid group (-SO₃H) on the succinimide (B58015) ring increases the water solubility of the crosslinker, facilitating its use in aqueous buffers common for biological experiments.

Physicochemical and Reactive Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | N/A |

| CAS Number | 663598-66-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅N₃O₉S₃ | [1] |

| Molecular Weight | 465.48 g/mol | [1][2] |

| Reactive Towards | Primary Amines (-NH₂) and Sulfhydryls (-SH) | N/A |

| Cleavability | Thiol-cleavable (disulfide bond) | [4] |

Mechanism of Action

The utility of this compound lies in its two-step reaction mechanism, which allows for the specific conjugation of two different biomolecules, for example, an antibody and a cytotoxic drug.

Step 1: Amine Acylation

The sulfo-NHS ester end of the crosslinker reacts with primary amines, most commonly the ε-amino group of lysine residues on a protein's surface. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide. This initial step is typically performed in a slightly alkaline buffer.

Step 2: Disulfide Exchange

The nitropyridyl disulfide group of the now amine-conjugated crosslinker can react with a free sulfhydryl group on a second molecule. This is a disulfide exchange reaction where the thiol from the second molecule attacks the disulfide bond of the crosslinker, forming a new, stable disulfide linkage. This reaction releases 5-nitro-pyridine-2-thione, which has a characteristic absorbance that can be used to monitor the reaction's progress.

The overall reaction scheme enables the controlled and specific linking of an amine-containing molecule to a thiol-containing molecule.

Quantitative Data for Reactive Groups

Table 1: Reaction Parameters for Sulfo-NHS Ester Conjugation to Primary Amines

| Parameter | Recommended Value/Range | Notes |

| Optimal pH Range | 7.2 - 8.5 | Reaction is faster at higher pH, but hydrolysis of the ester also increases.[1][3] |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature, pH, and concentration of reactants. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and the reaction rate. |

| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Borate | Buffers should be free of primary amines (e.g., Tris).[1] |

| Half-life of Hydrolysis | ~10 minutes at pH 8.6, ~1 hour at pH 8.0, 4-5 hours at pH 7.0 | Highlights the importance of timely execution of the subsequent reaction step.[3] |

Table 2: Reaction Parameters for Nitropyridyl Disulfide Exchange with Thiols

| Parameter | Recommended Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | The reaction proceeds over a broad pH range; however, physiological pH is commonly used. |

| Reaction Time | 1 - 2 hours | Can be influenced by the accessibility of the thiol group. |

| Reaction Temperature | Room Temperature | |

| Monitoring | Spectrophotometry at 343 nm | The release of pyridine-2-thione (for SPDP) or 5-nitro-pyridine-2-thione allows for real-time monitoring. |

Experimental Protocols